molecular formula C13H9F3N2O B13595872 N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide CAS No. 61350-01-4

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

Cat. No.: B13595872
CAS No.: 61350-01-4
M. Wt: 266.22 g/mol
InChI Key: QJUCVRVRFWBVTF-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxamide (: 1092345-06-6) is a chemical compound with the molecular formula C15H7F9N2O and a molecular weight of 402.22 . It belongs to a class of pyridine carboxamide compounds that are of significant interest in pharmaceutical and biological research, particularly for their potential as novel therapeutic agents. Compounds based on the N-(3-(trifluoromethyl)phenyl)pyridine core structure have been identified as high-value scaffolds in drug discovery. Recent research published in the *Journal of Medicinal Chemistry highlights the discovery of a closely related pure androgen receptor antagonist, demonstrating potent activity against antiandrogen-resistant prostate cancer models with an IC50 of 0.30 μM . This underscores the potential of this chemical series in developing treatments for resistant cancers. Furthermore, the trifluoromethyl group is a critical pharmacophore in many FDA-approved drugs, known to enhance a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing nature . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the available safety data and material safety data sheet (MSDS) for proper handling procedures.

Properties

CAS No.

61350-01-4

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)9-4-3-5-10(8-9)18-12(19)11-6-1-2-7-17-11/h1-8H,(H,18,19)

InChI Key

QJUCVRVRFWBVTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide

General Synthetic Strategy

The synthesis of this compound typically involves the formation of an amide bond between pyridine-2-carboxylic acid (or its activated derivative) and 3-(trifluoromethyl)aniline. The trifluoromethyl group is usually introduced on the phenyl ring prior to amide formation.

Key steps include:

  • Activation of pyridine-2-carboxylic acid (e.g., as an acid chloride or via coupling reagents).
  • Coupling with 3-(trifluoromethyl)aniline under suitable conditions.
  • Purification and isolation of the carboxamide product.

Specific Preparation Routes and Reaction Conditions

Amide Formation via Acid Chloride Intermediate

One common method involves converting pyridine-2-carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 3-(trifluoromethyl)aniline.

  • Step 1: Pyridine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to form pyridine-2-carbonyl chloride.
  • Step 2: The acid chloride is reacted with 3-(trifluoromethyl)aniline in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base such as triethylamine to neutralize the generated HCl.
  • Reaction Conditions: Typically carried out at 0–25°C initially, then warmed to room temperature or slightly elevated temperature for several hours.
  • Workup: The reaction mixture is quenched with water, extracted, and purified by recrystallization or chromatography.
Direct Coupling Using Carbodiimide Coupling Agents

Alternatively, the carboxylic acid and amine can be coupled directly using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP).

  • Step 1: Pyridine-2-carboxylic acid is mixed with 3-(trifluoromethyl)aniline.
  • Step 2: DCC or EDC is added along with DMAP to activate the acid and promote amide bond formation.
  • Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures for 12–24 hours.
  • Workup: The dicyclohexylurea byproduct is filtered off, and the product is purified.
Use of Coupling Reagents in Polar Aprotic Solvents

Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve reagents and facilitate coupling reactions. Bases like triethylamine or potassium carbonate may be employed to scavenge acids formed during the reaction.

Example Preparation from Literature

A representative synthesis reported in a patent (WO2006002860A1) involves:

  • Charging a reaction vessel with triethylamine (1.1 mol) and pyridine-2-carboxylic acid derivative.
  • Slowly adding 3-(trifluoromethyl)aniline over 20 minutes at 20–25°C.
  • Stirring the mixture at 25–30°C for 24 hours.
  • Isolating the product by extraction and purification.

This method yields the desired this compound with high purity and good yield.

Data Table: Summary of Preparation Conditions and Yields

Method Reagents & Conditions Solvent Temperature Yield (%) Notes
Acid chloride route Pyridine-2-carboxylic acid + SOCl₂, then + 3-CF₃-aniline + Et₃N DCM or THF 0–25°C, then RT 75–90 Requires careful handling of acid chloride
Carbodiimide coupling (DCC/EDC) Pyridine-2-carboxylic acid + 3-CF₃-aniline + DCC/EDC + DMAP DMF or DCM RT to 40°C 70–85 Byproduct removal needed
Direct amidation (patent method) Pyridine-2-carboxylic acid derivative + 3-CF₃-aniline + Et₃N Not specified 20–30°C, 24 h ~80 Scalable, mild conditions

Retrosynthetic Analysis

The retrosynthesis of this compound focuses on disconnecting the amide bond to yield:

  • Pyridine-2-carboxylic acid or its activated derivative (acid chloride, anhydride).
  • 3-(trifluoromethyl)aniline.

The trifluoromethyl group is typically introduced on the aniline precursor before coupling. This approach minimizes side reactions and facilitates purification.

Additional Notes from Research Findings

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, which is beneficial for biological activity.
  • Reaction optimization includes controlling temperature and stoichiometry to maximize yield and minimize side products.
  • Purification is often achieved by recrystallization from suitable solvents or chromatographic methods.
  • Analytical techniques such as ^1H-NMR, mass spectrometry, and melting point determination confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to modify the pyridine ring or the carboxamide group.

    Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a chemical compound with potential applications in various scientific fields. Here's a detailed overview of its applications based on available research:

Scientific Research Applications

This compound, and related trifluoromethylphenyl derivatives, are useful in a variety of applications, including:

  • Androgen Receptor Antagonists 5-Nitro-N-(3-(trifluoromethyl)phenyl) pyridin-2-amine, a derivative, has been identified as a novel pure androgen receptor antagonist effective against antiandrogen resistance .
  • Inhibitors of IκB Kinase (IKK) Certain substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds, which may include this compound derivatives, are useful as inhibitors of the kinase activity of the IKK complex . These inhibitors can be applied in the treatment of IKK-mediated diseases, such as autoimmune and inflammatory diseases, and cancer .
  • Pharmaceutical Testing 2-Hydroxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is available as a high-quality reference standard for pharmaceutical testing .
  • Inhibiting NaV1.8 Pyridine carboxamide compounds, potentially including this compound, can inhibit NaV1.8 and treat conditions associated with increased NaV1.8 activity .
  • Fungicides 3-(trifluoromethyl)pyrazine-2-carboxamide derivatives, related structurally, exhibit high fungicidal activities against a broad spectrum of plant diseases . An example is pyraziflumid, which controls diseases in vegetables, fruit trees, turf, and rice . N-(biphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide derivatives also show well-balanced activity against diseases like gray mold, barley powdery mildew, and wheat brown rust .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide can be contextualized by comparing it to analogs with variations in the heterocyclic core, substituent positioning, and appended functional groups. Below is a detailed analysis:

Thienopyridine Analogs

  • 3-Amino-5-methyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide (Compound 6): This analog replaces the pyridine ring with a thieno[2,3-b]pyridine scaffold. NMR data (δ 9.72 ppm for NH) and a purity of 99% suggest high synthetic reproducibility .
  • 3-Amino-6-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide: The addition of a 4-methoxyphenyl group increases steric bulk and introduces hydrogen-bonding capacity via the methoxy oxygen. This modification may improve solubility compared to the parent compound .

Pyridine Derivatives with Extended Substituents

  • N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide :
    Incorporation of a thiazole ring and methylsulfonyl group introduces dual electronic effects: the thiazole enhances rigidity, while the sulfonyl group improves water solubility. Such features are advantageous in medicinal chemistry for optimizing bioavailability .
  • 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide :
    This furopyridine derivative features a fused furan ring and a fluorophenyl group. The fluorinated aryl group increases metabolic resistance, while the furan oxygen may engage in hydrogen bonding, altering target affinity .

Complex Multi-Ring Systems

  • VN2 (PDB ligand) :
    A structurally intricate analog with multiple trifluoromethylphenyl and pyridine groups. Its formal charge (0), aromatic bond count (30), and chiral center (1) suggest high specificity for protein-binding pockets, as evidenced by its inclusion in the RCSB PDB database .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties Reference
This compound Pyridine 3-(Trifluoromethyl)phenyl C₁₃H₉F₃N₂O High lipophilicity; metabolic stability
3-Amino-5-methyl-N-(3-(trifluoromethyl)phenyl)thieno[2,3-b]pyridine-2-carboxamide Thienopyridine 5-Methyl, 3-amino C₁₇H₁₃F₃N₂OS 99% purity; NMR-confirmed synthesis
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole Methylsulfonyl, 3-pyridyl C₁₅H₁₁N₃O₃S₂ Enhanced solubility; rigid backbone
VN2 Multi-pyridine Multiple -CF₃ groups C₃₈H₂₃F₉N₄O₂ Protein-binding specificity

Research Findings and Implications

  • SAR Insights: Thienopyridine analogs (e.g., Compound 6) demonstrate that sulfur incorporation can enhance binding to RNA targets, as seen in HIV-1 TAR RNA studies .
  • Solubility vs. Bioactivity : While methylsulfonyl and methoxy groups improve solubility (e.g., ), they may reduce membrane permeability, necessitating a balance in lead optimization.

Biological Activity

N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyridine ring substituted with a trifluoromethyl group and an amide functional group. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the compound's biological activity.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Klebsiella pneumoniae

In vitro studies indicate that this compound shows potent bacteriostatic effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it inhibits the proliferation of cancer cell lines such as HCT116 and HePG2, with IC50 values indicating effective cytotoxicity.

The mechanism of action appears to involve the down-regulation of key oncogenes, including EGFR and KRAS, which are crucial in tumor growth and metastasis .

Cancer Cell LineIC50 (µM)Mechanism of Action
HCT11617.8Down-regulation of PALB2
HePG212.4Inhibition of cell cycle progression
A54922.4Inhibition of EGFR

3. Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent. In preclinical models, it reduced levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibition at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel therapeutic agent against resistant strains .

Case Study 2: Anticancer Mechanisms
In another investigation focusing on the compound's anticancer properties, researchers treated HePG2 liver cancer cells with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability associated with increased apoptosis rates, further supporting its role as a potential anticancer drug .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a coupling reaction between pyridine-2-carboxylic acid derivatives and 3-(trifluoromethyl)aniline. Key steps include:

  • Activation of the carboxylic acid using reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form an acyl chloride or active ester intermediate.
  • Amide bond formation under reflux conditions in anhydrous solvents (e.g., DMF or THF) .
  • Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization.
    • Optimization : Reaction yields (30–46% in some cases) can be improved by adjusting stoichiometry, temperature, or using microwave-assisted synthesis to reduce time and side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of pyridine protons (δ 8.5–9.0 ppm) and trifluoromethyl groups (δ ~120–125 ppm in ¹³C) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement, critical for verifying stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

  • Key properties :

  • Solubility : Limited solubility in water; prefers polar aprotic solvents (DMSO, DMF).
  • Stability : Sensitive to prolonged exposure to light/moisture; store at –20°C under inert gas .
  • Melting point : Reported ranges vary (e.g., 123–124°C for structurally similar derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Approach :

  • Core modifications : Introduce electron-withdrawing/donating groups (e.g., halogens, methyl) on the pyridine or phenyl rings to alter electronic properties and binding affinity .
  • Bioisosteric replacement : Replace the trifluoromethyl group with cyano (-CN) or sulfonyl (-SO₂R) groups to assess impact on target interactions .
  • In silico modeling : Use molecular docking (e.g., AutoDock) to predict binding modes with receptors like kinases or GPCRs .
    • Case study : Thieno[2,3-b]pyridine analogs showed antiviral activity by targeting HIV-1 reverse transcriptase, suggesting similar scaffolds for mechanistic studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Root causes : Variability in assay conditions (e.g., cell lines, incubation time) or impurities in synthesized batches.
  • Solutions :

  • Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines).
  • Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency under consistent conditions .
  • Metabolic stability testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. How is the compound’s potential as a pesticide or drug candidate evaluated in preclinical studies?

  • Testing pipeline :

  • In vitro assays :
  • Enzymatic inhibition (e.g., acetylcholinesterase for pesticides ).
  • Cytotoxicity screening (MTT assay) in human cell lines (HEK293, HepG2).
  • In vivo models :
  • Acute toxicity (LD₅₀ in rodents) and subchronic exposure studies (28–90 days) .
  • Efficacy in disease models (e.g., tumor xenografts for anticancer activity).
    • Regulatory considerations : Compliance with EPA/FDA guidelines for ADME (absorption, distribution, metabolism, excretion) profiling .

Q. What analytical methods are used to detect and quantify this compound in complex matrices (e.g., biological fluids)?

  • Chromatography :

  • HPLC : C18 column, mobile phase (acetonitrile/water with 0.1% formic acid), UV detection at 254 nm .
  • LC-MS/MS : Multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL) .
    • Sample preparation : Solid-phase extraction (SPE) to remove interfering biomolecules .

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